molecular formula C10H16N2O2 B1490562 9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 1464935-88-3

9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No.: B1490562
CAS No.: 1464935-88-3
M. Wt: 196.25 g/mol
InChI Key: ZPTCDORLQKVCRF-UHFFFAOYSA-N
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Description

9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The compound's synthesis and structure-activity relationship have been extensively studied, revealing insights into its reactivity and potential as a precursor for various derivatives. For instance, derivatives of 9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione have been explored for their anticonvulsant properties, highlighting the compound's versatility in medicinal chemistry applications. These studies emphasize the importance of the spiro structure and functional groups in determining the biological activity and pharmacological potential of the derivatives (Aboul-Enein et al., 2014).

Supramolecular Arrangements

The compound also plays a crucial role in forming supramolecular arrangements, as observed in various crystallographic studies. The ability to form complex structures, such as hydrogen bonding networks and supramolecular assemblies, is central to understanding the material properties and potential applications of the compound in fields like materials science and nanochemistry. The interplay between molecular structure and supramolecular architecture offers insights into the design and synthesis of new materials with tailored properties (Graus et al., 2010).

Potential in Drug Design and Medicinal Chemistry

This compound derivatives have shown promise in drug design and medicinal chemistry, particularly in the development of anticonvulsant, antibacterial, and antifungal agents. These studies underscore the potential of the compound in contributing to the discovery and optimization of new therapeutic agents, highlighting its significance in the pharmaceutical industry (Thanusu et al., 2011).

Properties

IUPAC Name

9-ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-12-7-8(13)11-10(9(12)14)5-3-4-6-10/h2-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTCDORLQKVCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)NC2(C1=O)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 2
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 3
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 4
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 5
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 6
Reactant of Route 6
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.